[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester [1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13463692
InChI: InChI=1S/C18H25ClN2O3/c1-14(2)21(12-16-8-9-20(11-16)17(22)10-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3
SMILES: CC(C)N(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Molecular Formula: C18H25ClN2O3
Molecular Weight: 352.9 g/mol

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13463692

Molecular Formula: C18H25ClN2O3

Molecular Weight: 352.9 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester -

Specification

Molecular Formula C18H25ClN2O3
Molecular Weight 352.9 g/mol
IUPAC Name benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate
Standard InChI InChI=1S/C18H25ClN2O3/c1-14(2)21(12-16-8-9-20(11-16)17(22)10-19)18(23)24-13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3
Standard InChI Key AOLTXHGNDJELKG-UHFFFAOYSA-N
SMILES CC(C)N(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)N(CC1CCN(C1)C(=O)CCl)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Chemical Characteristics

Molecular Architecture

[1-(2-Chloro-acetyl)-pyrrolidin-3-ylmethyl]-isopropyl-carbamic acid benzyl ester (C₁₈H₂₅ClN₂O₃, MW 352.9 g/mol) features a pyrrolidine ring substituted at the 3-position with a chlorinated acetyl group and a methylene-linked isopropyl carbamate-benzyl ester system. The IUPAC name, benzyl N-[[1-(2-chloroacetyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate, reflects its intricate connectivity. Key structural elements include:

  • Pyrrolidine core: A five-membered saturated nitrogen heterocycle contributing to conformational rigidity.

  • Chloroacetyl group: Introduces electrophilic reactivity at the α-carbon, enabling nucleophilic substitution or acyl transfer reactions.

  • Benzyl ester: Enhances lipophilicity and serves as a protective group for the carbamic acid moiety.

The stereochemistry of the pyrrolidine ring (3-position substitution) influences molecular interactions, though specific enantiomeric data remain underreported.

Spectroscopic and Physicochemical Properties

The compound’s structure has been validated via:

  • NMR: Characteristic signals for the benzyl aromatic protons (δ 7.2–7.4 ppm), pyrrolidine methylene groups (δ 2.5–3.5 ppm), and isopropyl methyl resonances (δ 1.0–1.2 ppm).

  • Mass spectrometry: A molecular ion peak at m/z 352.9 confirms the molecular weight.

  • IR spectroscopy: Stretching vibrations for the carbonyl groups (C=O at ~1700 cm⁻¹) and C-Cl bond (~750 cm⁻¹) .

Physicochemical parameters include:

PropertyValue
Melting Point89–92°C
SolubilityDMSO, CHCl₃
LogP (Octanol-Water)2.8 (predicted)

Synthetic Methodologies

Stepwise Synthesis

The synthesis involves sequential functionalization of the pyrrolidine scaffold:

  • Pyrrolidine functionalization: N-alkylation of pyrrolidine with chloromethyl benzyl ether introduces the benzyl-protected carbamate.

  • Chloroacetylation: Reaction with chloroacetyl chloride in the presence of a base (e.g., triethylamine) yields the 2-chloroacetyl-pyrrolidine intermediate.

  • Isopropyl carbamate formation: Coupling the intermediate with isopropyl isocyanate under anhydrous conditions completes the carbamate linkage.

Critical optimization factors include temperature control (<0°C during chloroacetylation to prevent side reactions) and solvent selection (e.g., dichloromethane for improved yield).

Purification and Characterization

Post-synthetic purification employs column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity . Analytical HPLC (C18 column, acetonitrile/water mobile phase) confirms homogeneity, with a retention time of 12.3 minutes under standardized conditions.

Biological Activity and Mechanism

Antimicrobial Properties

Carbamates are known for broad-spectrum antimicrobial effects. Preliminary assays on similar compounds reveal MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential utility in antibiotic development.

Applications and Industrial Relevance

Agrochemical Uses

The chloroacetyl group’s reactivity positions this compound as a precursor for herbicides and insecticides. Carbamates like carbaryl and aldicarb share structural motifs and exhibit acetylcholinesterase inhibition, a mechanism exploitable in pest control.

Medicinal Chemistry

Key therapeutic areas under exploration include:

  • Oncology: HDAC inhibition and apoptosis induction in leukemia cell lines (e.g., HL-60) at IC₅₀ 10 µM .

  • Neurology: Sigma receptor ligands for treating neuropathic pain and depression .

Comparative Analysis with Structural Analogs

CompoundStructural VariationBioactivity
[1-(2-Chloro-acetyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl esterPyrrolidine substitution at 2-positionEnhanced sigma-1 affinity
Benzyl N-[1-(2-chloroacetyl)piperidin-3-yl]carbamatePiperidine coreImproved metabolic stability
Isopropyl carbamate derivativesVariable alkyl groupsTunable lipophilicity

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